2-(二甲氨基)乙醛盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

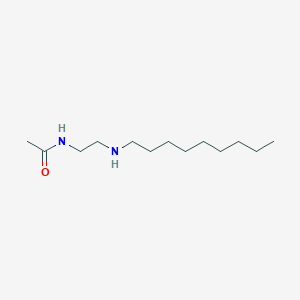

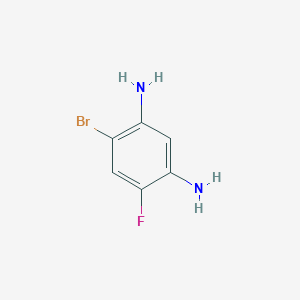

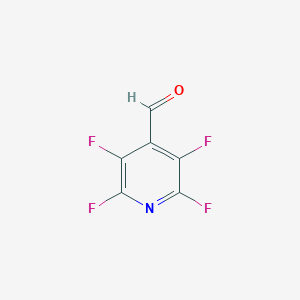

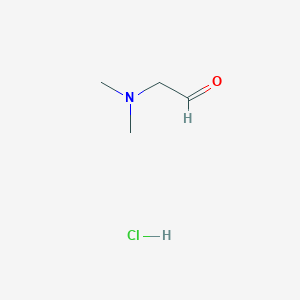

2-(Dimethylamino)acetaldehyde (hydrochloride) is a chemical compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is typically found as a white to off-white solid and is known for its solubility in water.

科学研究应用

毒蕈碱类似物的合成

“2-(二甲氨基)乙醛盐酸盐” 可用于毒蕈碱类似物的合成 . 毒蕈碱是一种天然存在的生物碱,存在于某些蘑菇中。它是一种非选择性毒蕈碱乙酰胆碱受体激动剂。毒蕈碱类似物可用于与神经系统和与乙酰胆碱受体相关的疾病相关的研究。

化学研究

该化合物,分子量为 123.58,线性式为 C4H10ClNO ,可用于各种化学研究应用。它的特性使其适合用于各种化学反应和合成。

安全和危害

作用机制

Target of Action

It is known that this compound can be used to synthesize muscarine analogues . Muscarine is a natural product found in certain mushrooms, and it is known to target muscarinic acetylcholine receptors in the nervous system.

Mode of Action

Given its use in synthesizing Muscarine analogues , it may interact with muscarinic acetylcholine receptors, similar to Muscarine.

生化分析

Biochemical Properties

It is known that it can be used to synthesize Muscarine analogues , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of Muscarine analogues , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)acetaldehyde (hydrochloride) can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with acetaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:

CH3CHO+(CH3)2NH→CH3CH(N(CH3)2

属性

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125969-54-2 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

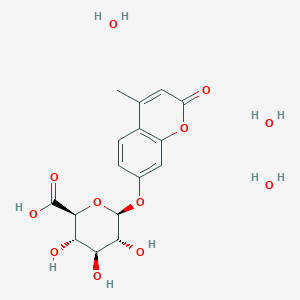

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)